molecular formula C12H15N5O2 B2612502 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-69-0

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2612502
M. Wt: 261.285
InChI Key: BQJIRALDWQSXMZ-UHFFFAOYSA-N
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Description

“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The 1,2,4-oxadiazole motif is structurally diverse and can be obtained in moderate to excellent yields without the utilization of protective groups .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds focuses on their synthesis and structural characterization, providing a foundation for understanding their chemical properties and potential applications. Vishwanathan and Gurupadayya (2014) discussed the efficient synthesis of novel oxadiazole derivatives from benzimidazole, highlighting the process of condensation and characterization through IR, H NMR, C NMR, and mass spectral data. This approach is pivotal in developing new compounds for various applications, including pharmaceuticals and materials science (Vishwanathan & Gurupadayya, 2014).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor properties of benzimidazole-oxadiazole hybrid molecules have been investigated, underscoring the potential of these compounds in treating infections and cancer. Shruthi et al. (2016) synthesized novel hybrid molecules showing potent anti-tubercular activity, suggesting these compounds could be strong candidates for developing new antimicrobial agents (Shruthi et al., 2016).

Corrosion Inhibition

Compounds with similar structures have been evaluated for their corrosion inhibition properties, indicating their potential in protecting metals against corrosion. Ammal, Prajila, and Joseph (2018) assessed the corrosion inhibition ability of oxadiazole derivatives toward mild steel in sulfuric acid, revealing their effectiveness in forming protective layers on metal surfaces (Ammal, Prajila, & Joseph, 2018).

Experimental and Theoretical Studies

Experimental and theoretical studies provide insights into the chemical behavior and interaction mechanisms of these compounds. Reichert et al. (2001) reported on the binding interactions between oxadiazol-5-ones and a trisimidazoline base, contributing to the understanding of their supramolecular chemistry and potential applications in designing new molecular recognition systems (Reichert et al., 2001).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-16-11(19-17-7)5-13-12(18)8-2-3-9-10(4-8)15-6-14-9/h6,8H,2-5H2,1H3,(H,13,18)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJIRALDWQSXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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